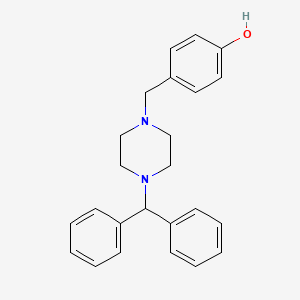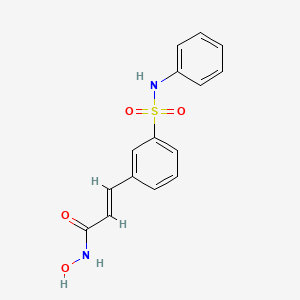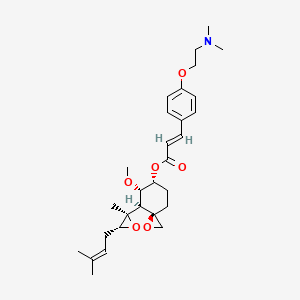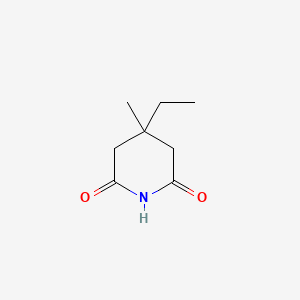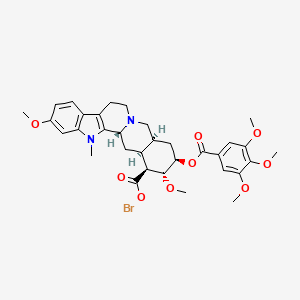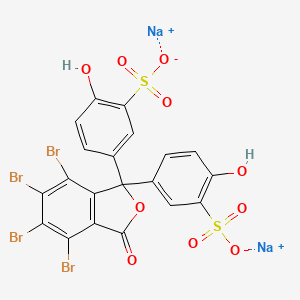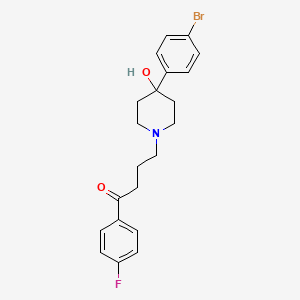
Bénorilate
Vue d'ensemble
Description
Le bénorylate, également connu sous le nom de 2-(acétoxy)benzoate de 4-acétamidophényle, est une codrogue liée par un ester de l’acide acétylsalicylique (aspirine) et du paracétamol (acétaminophène). Il est principalement utilisé comme médicament anti-inflammatoire et antipyrétique. Le bénorylate est connu pour sa capacité à réduire la fièvre et à soulager la douleur, bien qu’il ait été démontré qu’il était moins efficace que la prise d’acide acétylsalicylique et de paracétamol séparément .
Applications De Recherche Scientifique
Benorylate has various applications in scientific research, including:
Chemistry: Used as a model compound to study ester-linked codrugs and their stability.
Biology: Investigated for its effects on cellular processes and potential cytotoxicity of its photoproducts.
Industry: Employed in the formulation of pharmaceutical products for pain and fever relief.
Mécanisme D'action
Le bénorylate exerce ses effets par l’action combinée de ses composés parents, l’acide acétylsalicylique et le paracétamol. Le mécanisme implique l’inhibition des enzymes cyclooxygénases, conduisant à une réduction de la synthèse des prostaglandines, qui sont des médiateurs de l’inflammation et de la douleur . Les cibles moléculaires comprennent les enzymes cyclooxygénases-1 et cyclooxygénases-2, qui jouent un rôle clé dans la voie inflammatoire .
Composés Similaires :
Acide Acétylsalicylique (Aspirine) : Un agent anti-inflammatoire et antipyrétique.
Paracétamol (Acétaminophène) : Un analgésique et antipyrétique largement utilisé.
Comparaison :
Utilisation Thérapeutique : L’acide acétylsalicylique et le paracétamol sont tous deux utilisés individuellement pour leurs effets thérapeutiques respectifs, tandis que le bénorylate combine ces effets dans un seul composé.
La combinaison unique du bénorylate d’acide acétylsalicylique et de paracétamol offre une approche différente de la gestion de la douleur et de la fièvre, bien que ses composants individuels puissent offrir un soulagement plus efficace lorsqu’ils sont utilisés séparément.
Analyse Biochimique
Biochemical Properties
Benorilate integrates therapeutic benefits akin to aspirin while boasting superior gastric tolerance . The presence of an acetoxybenzoyl group attached to the anthranilic acid backbone differentiates benorilate from typical salicylates, influencing its pharmacological properties and behavior in biological systems .
Cellular Effects
Given its anti-inflammatory and antipyretic properties , it can be inferred that benorilate likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benorilate is a COX inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benorilate has a unique molecular structure that incorporates characteristics from both starting compounds .
Dosage Effects in Animal Models
It is known that benorilate is used as an anti-inflammatory and antipyretic medication .
Metabolic Pathways
Benorilate is involved in the COX inhibition pathway . It interacts with cyclooxygenases inhibitors .
Transport and Distribution
It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .
Subcellular Localization
It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du bénorylate implique la réaction du chlorure d’acétyl-salicoyle avec le paracétamol. Le processus comprend généralement les étapes suivantes :
Formation du Chlorure d’Acétyl-Salicoyle : L’acide acétylsalicylique réagit avec l’ester dichlorométhyl (trichlorométhyl) carbonique en présence d’un catalyseur tel que la N,N-diméthylformamide pour former le chlorure d’acétyl-salicoyle.
Formation du Bénorylate : Le chlorure d’acétyl-salicoyle réagit ensuite avec le para-acétaminophénol sodique sous l’action d’un catalyseur de transfert de phase comme le polyoxyéthylène glycol-6000 à température ambiante pour produire du bénorylate.
Méthodes de Production Industrielle : La production industrielle du bénorylate suit des voies de synthèse similaires mais est optimisée pour une productivité plus élevée et un impact environnemental moindre. L’utilisation de solvants comme le toluène ou le tétrahydrofurane et la catalyse par transfert de phase garantissent un processus simple avec des conditions de réaction douces, des coûts de production faibles et une pollution minimale .
Analyse Des Réactions Chimiques
Types de Réactions : Le bénorylate subit diverses réactions chimiques, notamment :
Hydrolyse : La saponification partielle du bénorylate conduit à la formation d’acétaminosalol (phénétasal).
Dégradation Photolytique : L’exposition aux rayons ultraviolets peut provoquer la dégradation photolytique du bénorylate, conduisant à la formation de photoproduits isolables et caractérisables.
Réactifs et Conditions Communs :
Hydrolyse : Implique généralement l’utilisation d’eau ou de solutions aqueuses dans des conditions douces.
Dégradation Photolytique : Implique l’exposition aux rayons ultraviolets dans des conditions contrôlées.
Principaux Produits Formés :
Acétaminosalol (Phénétasal) : Formé par saponification partielle.
Photoproduits : Formés par dégradation photolytique.
4. Applications de la Recherche Scientifique
Le bénorylate a diverses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les codrogues liées par un ester et leur stabilité.
Biologie : Étudié pour ses effets sur les processus cellulaires et la cytotoxicité potentielle de ses photoproduits.
Industrie : Employé dans la formulation de produits pharmaceutiques pour le soulagement de la douleur et de la fièvre.
Comparaison Avec Des Composés Similaires
Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.
Comparison:
Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKLNWAOXSSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022649 | |
| Record name | Benorylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5003-48-5 | |
| Record name | Benorylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benorilate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benorilate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benorylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benorilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENORILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?
A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].
Q2: What is the molecular formula and weight of Benorilate?
A2: Benorilate's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.
Q3: What are some key spectroscopic characteristics of Benorilate?
A3: Several studies employed spectroscopic techniques for Benorilate analysis. For instance, one study used UV spectrophotometry for Benorilate tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify Benorilate and its impurities [].
Q4: How stable is Benorilate under different conditions?
A4: Research suggests that Benorilate is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.
Q5: What formulation strategies are employed to improve the stability and bioavailability of Benorilate?
A5: Reducing Benorilate particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of Benorilate suspensions to enhance stability and prevent settling [].
Q6: What is the pharmacokinetic profile of Benorilate?
A6: Following oral administration, Benorilate is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.
Q7: Are there any known drug interactions associated with Benorilate?
A7: As Benorilate is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].
Q8: What preclinical models have been used to evaluate the efficacy of Benorilate?
A8: Studies have investigated the anti-inflammatory effects of Benorilate using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of Benorilate, comparing its safety profile to that of acetylsalicylic acid [].
Q9: What analytical methods are commonly used for the detection and quantification of Benorilate and its metabolites?
A9: Several analytical techniques have been employed to study Benorilate and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of Benorilate and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].
Q10: What factors influence the dissolution and solubility of Benorilate?
A10: The dissolution rate of Benorilate tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].
Q11: What quality control measures are important for Benorilate manufacturing?
A11: Ensuring the quality and consistency of Benorilate drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].
Q12: What are some alternative drugs to Benorilate for pain and inflammation?
A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to Benorilate, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



